molecular formula C22H18N6O2S B2473730 5-(phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide CAS No. 1112437-19-0

5-(phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide

Cat. No.: B2473730
CAS No.: 1112437-19-0
M. Wt: 430.49
InChI Key: ALBWTGVGQCGNTP-UHFFFAOYSA-N
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Description

5-(phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a thiophene ring substituted with a phenylsulfonyl group and a carboxamide group attached to a tetrahydronaphthalenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the thiophene ring is constructed through cyclization reactions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.

    Attachment of the Carboxamide Group: The carboxamide group is attached through amidation reactions, often using amine precursors and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Incorporation of the Tetrahydronaphthalenyl Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-(phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 5-(phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(phenylsulfonyl)thiophene-2-carboxamide: Lacks the tetrahydronaphthalenyl moiety.

    N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide: Lacks the phenylsulfonyl group.

    5-(phenylsulfonyl)-N-(naphthalen-1-yl)thiophene-2-carboxamide: Contains a naphthalenyl group instead of a tetrahydronaphthalenyl group.

Uniqueness

The uniqueness of 5-(phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the phenylsulfonyl and tetrahydronaphthalenyl groups allows for diverse interactions and applications that are not possible with simpler analogs.

Biological Activity

5-(Phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H25N3O5S
  • Molecular Weight : 455.5267 g/mol
  • CAS Number : 868676-62-4

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Research suggests that compounds similar to this compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways that regulate cell survival and apoptosis.
  • Antioxidant Properties : Some studies indicate that this compound exhibits antioxidant activity, which can protect cells from oxidative stress.

Biological Activity Overview

Activity TypeDescriptionReference
Anticancer ActivityExhibits cytotoxic effects against various cancer cell lines.
Antimicrobial EffectsPotential antimicrobial properties against specific bacterial strains.
Anti-inflammatoryMay reduce inflammation through modulation of inflammatory cytokines.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated the effect of this compound on human non-small cell lung cancer (A549) cells. The compound demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil .
    • Another research highlighted its ability to induce apoptosis in cancer cells via caspase-dependent pathways, confirming its potential as an anticancer agent .
  • Antimicrobial Activity :
    • Similar compounds have shown promising results against various bacterial strains. For instance, derivatives with phenylsulfonyl groups exhibited notable antibacterial effects at concentrations as low as 10 µg/mL .
  • Anti-inflammatory Properties :
    • In vitro studies indicated that the compound could modulate the expression of pro-inflammatory cytokines, suggesting a role in reducing inflammation .

Properties

CAS No.

1112437-19-0

Molecular Formula

C22H18N6O2S

Molecular Weight

430.49

IUPAC Name

6-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C22H18N6O2S/c1-2-14-8-10-15(11-9-14)19-24-18(30-27-19)13-31-22-25-20-17(12-23-26-20)21(29)28(22)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,23,26)

InChI Key

ALBWTGVGQCGNTP-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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